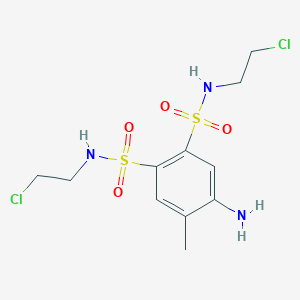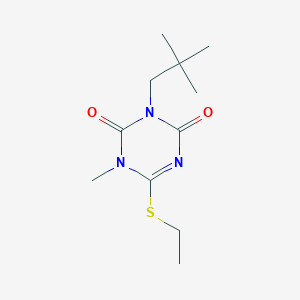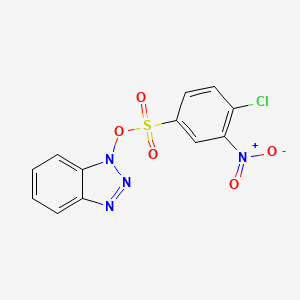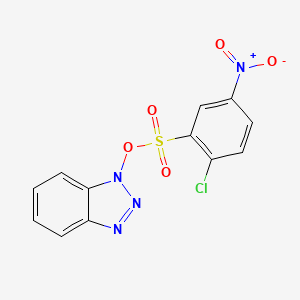
n-(4-Acetylphenyl)-n-phenylacetamide
Übersicht
Beschreibung
N-(4-Acetylphenyl)-n-phenylacetamide is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-(4-Acetylphenyl)-n-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(4-Acetylphenyl)-n-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Analgesic Properties : Acetaminophen, a compound related to N-(4-Acetylphenyl)-N-phenylacetamide, undergoes a unique metabolic process. In the nervous system, it is conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist. This process involves the enzyme fatty acid amide hydrolase and suggests a mechanism for the analgesic effects of acetaminophen (Högestätt et al., 2005).
Pharmacokinetics in Different Age Groups : The pharmacokinetics of intravenous paracetamol (another related compound) varies with age. Elderly patients show a significantly higher area under the curve (AUC) for paracetamol, indicating age and sex as important factors affecting its pharmacokinetics (Liukas et al., 2011).
Hepatotoxicity and Metabolism : Acetaminophen (APAP) metabolism and its potential for hepatotoxicity have been extensively studied. APAP is safe at therapeutic doses but can cause acute liver failure in overdose. Its hepatotoxicity is associated with the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified through conjugation with reduced glutathione (GSH). Metabolic phenotyping has been used to study APAP metabolism and the perturbations of endogenous metabolic pathways in response to its hepatotoxicity (Coen, 2015).
Synthesis and Antibacterial Evaluation : N-phenylacetamide derivatives, including those with 4-arylthiazole moieties, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacteria, demonstrating the potential of phenylacetamide derivatives as antibacterial agents (Lu et al., 2020).
Anticonvulsant Activity : Some N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown effectiveness in the maximal electroshock test, suggesting their potential use as anticonvulsant agents (Tarikogullari et al., 2010).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(18)14-8-10-16(11-9-14)17(13(2)19)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCRMEBJZKZAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8039815.png)



![(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester](/img/structure/B8039850.png)


![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)


![3-Methoxy-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one](/img/structure/B8039874.png)
![methyl N-[6-(1,3-benzothiazol-2-ylsulfonyl)hexyl]carbamate](/img/structure/B8039883.png)

![2-[N-(2-hydroxyethyl)-2,6-di(propan-2-yl)anilino]ethanol](/img/structure/B8039893.png)